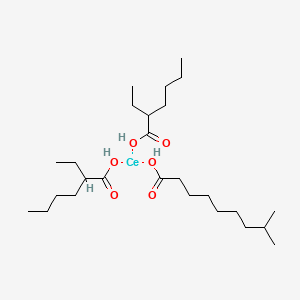
Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) is a coordination compound of cerium, a rare earth element, with organic ligands 2-ethylhexanoate and isodecanoate. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Méthodes De Préparation
The synthesis of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) typically involves the reaction of cerium salts with 2-ethylhexanoic acid and isodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. Industrial production methods may involve the use of cerium nitrate or cerium chloride as starting materials, which are reacted with the organic acids in a solvent such as toluene or xylene. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques .
Analyse Des Réactions Chimiques
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) can undergo various chemical reactions, including:
Oxidation: The cerium center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the cerium center is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Materials Science: The compound is employed in the preparation of advanced materials, including ceramics and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of coatings, lubricants, and other industrial products
Mécanisme D'action
The mechanism of action of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) involves the interaction of the cerium center with various molecular targets. The cerium ion can participate in redox reactions, facilitating electron transfer processes. The organic ligands stabilize the cerium ion and influence its reactivity. The specific pathways involved depend on the application and the reaction conditions .
Comparaison Avec Des Composés Similaires
Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) can be compared with other cerium coordination compounds, such as:
Cerium(IV) oxide: A widely used catalyst and material in various applications.
Cerium(III) nitrate: Commonly used in chemical synthesis and as a precursor for other cerium compounds.
Cerium(III) acetate: Another coordination compound with applications in catalysis and materials science.
The uniqueness of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) lies in its specific ligand environment, which imparts distinct properties and reactivity compared to other cerium compounds .
Propriétés
Numéro CAS |
93894-39-4 |
|---|---|
Formule moléculaire |
C26H52CeO6 |
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
cerium;2-ethylhexanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.2C8H16O2.Ce/c1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
WLWHKHVQMDRGSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


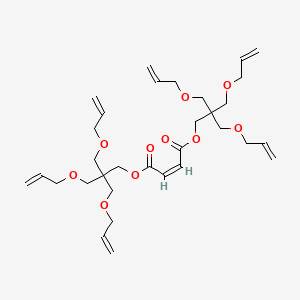
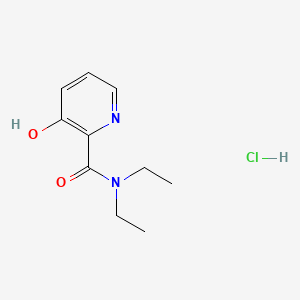


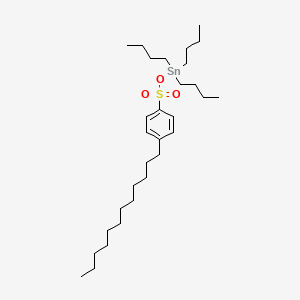

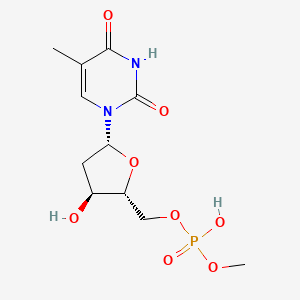


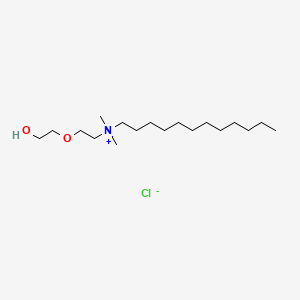



![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
